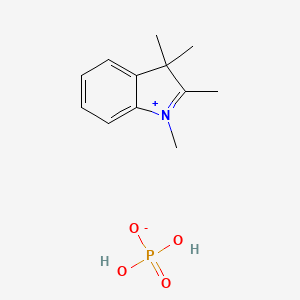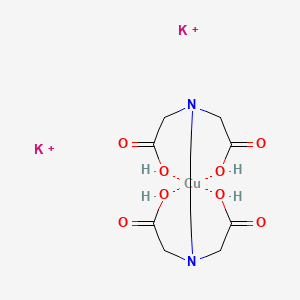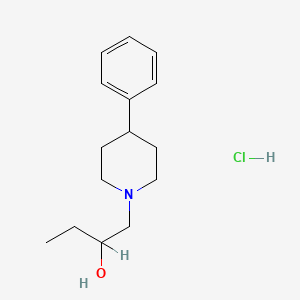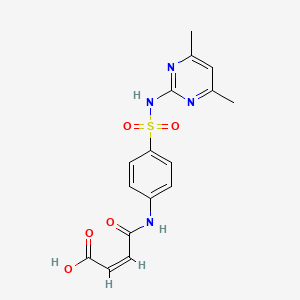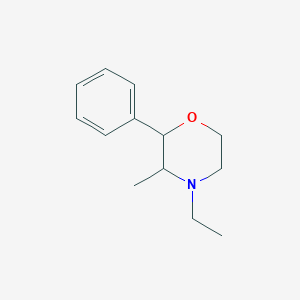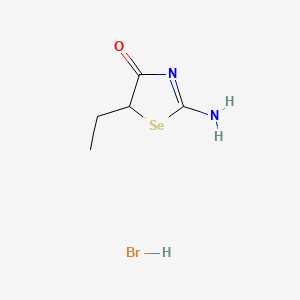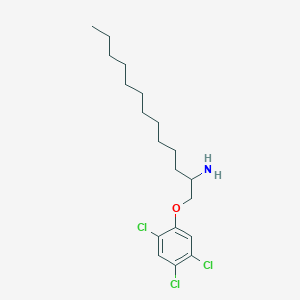
2-Aminotridecane-2,4,5-trichlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate typically involves the reaction of 2,4,5-trichlorophenol with tridecaneamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenolate ion, which then reacts with the amine group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Aminotridecane-2,4,5-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trichlorophenolate group can be reduced to form less chlorinated phenol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Aminotridecane-2,4,5-trichlorophenolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Aminotridecane-2,4,5-trichlorophenolate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenolate group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
2-Aminotridecane-2,4,5-trichlorophenolate can be compared with other similar compounds, such as:
2-Aminododecane-2,4,5-trichlorophenolate: Similar structure but with a shorter dodecane chain.
2-Aminotridecane-2,4,6-trichlorophenolate: Similar structure but with a different substitution pattern on the phenolate group.
2-Aminotridecane-2,4,5-trifluorophenolate: Similar structure but with fluorine atoms instead of chlorine atoms on the phenolate group.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
39007-15-3 |
|---|---|
Molecular Formula |
C19H30Cl3NO |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-(2,4,5-trichlorophenoxy)tridecan-2-amine |
InChI |
InChI=1S/C19H30Cl3NO/c1-2-3-4-5-6-7-8-9-10-11-15(23)14-24-19-13-17(21)16(20)12-18(19)22/h12-13,15H,2-11,14,23H2,1H3 |
InChI Key |
ZDGYKNABSQEJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(COC1=CC(=C(C=C1Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


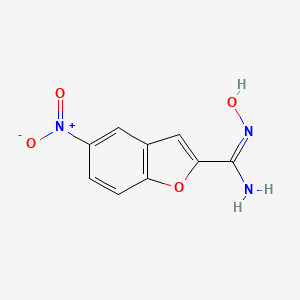
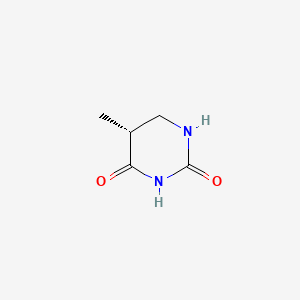
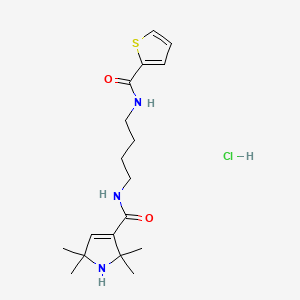
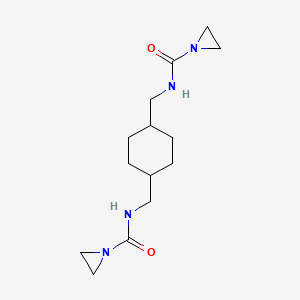
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
